2-Methyl-1-(4-methylphenyl)prop-2-en-1-one, also known by its Chemical Abstracts Service (CAS) number 62834-89-3, is an organic compound with the molecular formula CHO and a molecular weight of 160.22 g/mol. This compound belongs to the class of chalcones, which are characterized by their α,β-unsaturated carbonyl structure. Chalcones are known for their diverse biological activities and serve as intermediates in the synthesis of various pharmaceuticals and agrochemicals.
The primary method for synthesizing 2-Methyl-1-(4-methylphenyl)prop-2-en-1-one is through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of acetophenone with p-tolualdehyde in the presence of a base, typically sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions to facilitate the formation of the desired product.
2-Methyl-1-(4-methylphenyl)prop-2-en-1-one is capable of undergoing several significant chemical reactions:
The mechanism of action for 2-Methyl-1-(4-methylphenyl)prop-2-en-1-one involves its interaction with specific molecular targets within biological systems. As an electrophile, it can react with nucleophiles, potentially leading to the inhibition of enzymes or modulation of signaling pathways. This property contributes to its observed biological activities, including antimicrobial and anticancer effects .
While specific physical properties such as density and melting point are not universally reported, 2-Methyl-1-(4-methylphenyl)prop-2-en-1-one is known to be a yellow solid at room temperature.
Key chemical properties include:
These properties suggest that the compound may have significant interactions within biological membranes, influencing its bioavailability and activity .
2-Methyl-1-(4-methylphenyl)prop-2-en-1-one has diverse applications across various fields:
Tolperisone hydrochloride (TLP), a centrally acting muscle relaxant, undergoes degradation under various environmental and pharmaceutical storage conditions, with 2-Methyl-1-(4-methylphenyl)prop-2-en-1-one (MMP) identified as its primary oxidative degradant. Photocatalytic degradation studies using TiO₂ under UV irradiation (1.0 mg/mL catalyst loading, 60.83 min irradiation) achieve near-complete TLP degradation (pseudo-first-order kinetics; k = 0.062 min⁻¹). This process generates at least 12 transient intermediates, with MMP forming via N-dealkylation and subsequent oxidation of the tolperisone backbone [2] [8]. LC-ESI-MS/MS analyses confirm MMP as a stable endpoint in the degradation cascade due to its conjugated ketone structure, which resists further oxidation under mild conditions [2] [4]. Kinetic modeling reveals that MMP accumulation plateaus after ~60 minutes of irradiation, coinciding with TLP depletion, underscoring its role as a terminal degradant in optimized photocatalytic systems [8].
Table 1: Kinetic Parameters for Tolperisone Degradation and MMP Formation under UV/TiO₂
Parameter | Tolperisone | MMP |
---|---|---|
Degradation Time (min) | 60.83 | - |
Rate Constant (k, min⁻¹) | 0.062 | 0.018 (formation) |
Reaction Order | Pseudo-first | Zero-order (plateau) |
Catalyst Loading (mg/mL) | 1.0 | 1.0 |
MMP exhibits pronounced electrophilicity due to its α,β-unsaturated ketone moiety, which drives rapid nucleophilic addition reactions. Experimental studies demonstrate near-quantitative adduct formation (≥95%) between MMP and cysteine within minutes, confirming its role as a protein-reactive hapten. This reactivity is mechanistically attributed to Michael addition at the β-carbon of MMP’s propenone group, facilitated by the electron-withdrawing p-tolyl carbonyl [4] [6]. Density Functional Theory (DFT) simulations reveal a low-energy LUMO (-1.78 eV) localized on the Cβ atom, rationalizing its susceptibility to nucleophilic attack [9]. Steric maps generated via Reduced Density Gradient (RDG) analysis highlight regions of significant van der Waals repulsion (red isosurfaces) near the methyl groups, which may impede bulkier nucleophiles but minimally affect small thiols like cysteine [9]. This chemodynamic profile positions MMP as a high-risk impurity capable of covalently modifying biomacromolecules even at trace concentrations.
Table 2: Reactivity Profile of MMP with Biological Nucleophiles
Nucleophile | Adduct Formation Efficiency (%) | Primary Reaction Site | Proposed Mechanism |
---|---|---|---|
Cysteine | >95 | β-carbon of propenone | Michael addition |
Lysine | ~40 (model compounds) | Carbonyl carbon | Schiff base formation |
Glutathione | >90 | β-carbon of propenone | Michael addition |
Forced degradation of TLP under ICH-prescribed stress conditions (hydrolysis, oxidation, photolysis) is essential for MMP identification. A dual-cyclodextrin capillary electrophoresis (CE-UV) method enables precise MMP quantification amid complex degradation matrices. Using a background electrolyte of 25 mM sodium tetraborate with 2.5 mM sulfated-β-CD and 5.0 mM HP-β-CD, this method achieves baseline separation of MMP, its saturated analog 1-(4-methylphenyl)propan-1-one (MMPO), and TLP within 8 minutes. Validation parameters confirm robust specificity (resolution >3.0), sensitivity (LOQ = 0.15 μg/mL), and linearity (R² > 0.999) [4] [6]. Orthogonal HILIC/RP-HPLC methods further enhance impurity tracking: Polymer-based columns with vinylpyridine selectors (HILIC) and C18 phases (RP-HPLC) exhibit complementary retention profiles, resolving MMP from co-eluting impurities undetectable by single-mode chromatography. Ammonium acetate (10–20 mM) optimizes peak symmetry and theoretical plates in both systems [5].
MMP formation in TLP pharmaceuticals is highly formulation-dependent. Accelerated stability studies (40°C/75% RH, 6 months) reveal >10-fold variability in MMP content across commercial products: from ≤0.05% in stabilized generics to >0.5% in products with suboptimal excipients [4] [6]. Key mitigation strategies include:
Table 3: Formulation Impact on MMP Accumulation in Tolperisone Pharmaceuticals
Formulation Factor | MMP Content (After 6 Months, 40°C/75% RH) | Reduction vs. Unoptimized (%) |
---|---|---|
Unoptimized (lactose binder) | 0.52% | - |
With Antioxidant (0.3% BHT) | 0.08% | 85 |
Moisture-Resistant Coating | 0.15% | 71 |
Optimized Excipient + Coating | <0.05% | >90 |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1